molecular formula C8H13NO5 B14802061 Aloc-ser-ome

Aloc-ser-ome

Cat. No.: B14802061
M. Wt: 203.19 g/mol
InChI Key: XPTLNJORYQFACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloc-ser-ome, also known as methyl N-[(allyloxy)carbonyl]-L-serinate, is a chemical compound primarily used in scientific research and chemical synthesis. It is characterized by its allyloxycarbonyl (Aloc) protecting group attached to the serine amino acid, which is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-ser-ome typically involves the protection of the serine amino acid. One common method is the reaction of L-serine with allyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The protective groups of the serine residue can be cleaved under mild conditions, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Aloc-ser-ome undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group of the serine residue can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The Aloc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of serine, such as serine aldehyde, serine alcohol, and other functionalized serine compounds.

Scientific Research Applications

Aloc-ser-ome is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Aloc-ser-ome involves its role as a protecting group in chemical synthesis. The Aloc group protects the serine residue from unwanted reactions, allowing for selective transformations. The Aloc group can be removed under specific conditions, revealing the functional serine residue for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-ser-ome: Another serine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    Boc-ser-ome: A serine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

    Cbz-ser-ome: A serine derivative with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

Aloc-ser-ome is unique due to its Aloc protecting group, which offers specific advantages in terms of stability and ease of removal. The Aloc group can be selectively cleaved using palladium catalysts, making it suitable for complex synthetic routes where other protecting groups might fail .

Properties

IUPAC Name

methyl 3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTLNJORYQFACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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